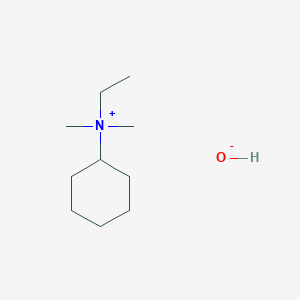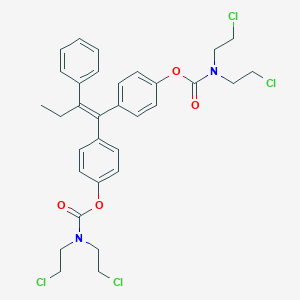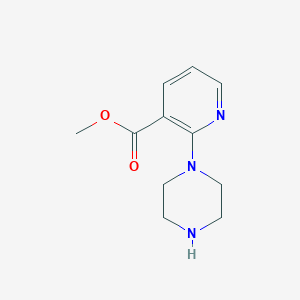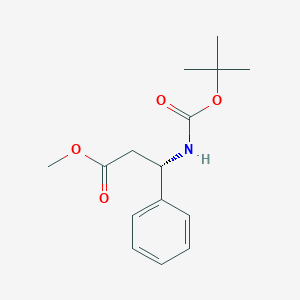
Methyl (3S)-3-Boc-amino-3-phenylpropionate
描述
Methyl (3S)-3-Boc-amino-3-phenylpropionate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phenyl group attached to the propionate chain, and a methyl ester functional group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-Boc-amino-3-phenylpropionate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, (3S)-3-amino-3-phenylpropionic acid, is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid into a methyl ester, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl (3S)-3-Boc-amino-3-phenylpropionate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to regenerate the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Deprotection: Achieved using trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Common reagents include acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Yields (3S)-3-Boc-amino-3-phenylpropionic acid.
Deprotection: Yields Methyl (3S)-3-amino-3-phenylpropionate.
Substitution: Yields various amide or peptide derivatives depending on the acylating agent used.
科学研究应用
Methyl (3S)-3-Boc-amino-3-phenylpropionate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: It serves as an intermediate in the development of pharmaceutical compounds.
Bioconjugation: It is employed in the modification of biomolecules for various biological studies.
Material Science: It is used in the preparation of functionalized materials for research in nanotechnology and polymer science.
作用机制
The mechanism of action of Methyl (3S)-3-Boc-amino-3-phenylpropionate is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, forming peptide bonds or other functional groups.
相似化合物的比较
Similar Compounds
Methyl (3S)-3-amino-3-phenylpropionate: Lacks the Boc protecting group, making it more reactive.
Ethyl (3S)-3-Boc-amino-3-phenylpropionate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (3S)-3-Boc-amino-3-(4-methylphenyl)propionate: Contains a methyl-substituted phenyl group.
Uniqueness
Methyl (3S)-3-Boc-amino-3-phenylpropionate is unique due to the presence of the Boc protecting group, which provides stability and selectivity during synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in peptide chemistry.
属性
IUPAC Name |
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQYRBSHPIUCTQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

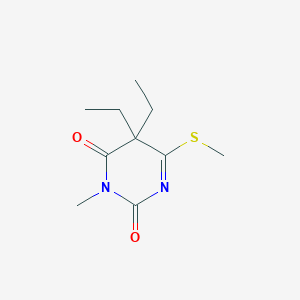
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)
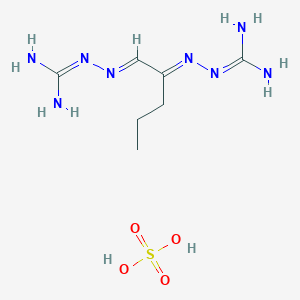

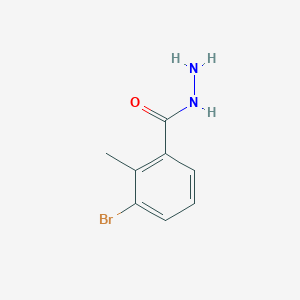
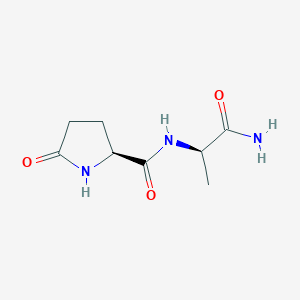
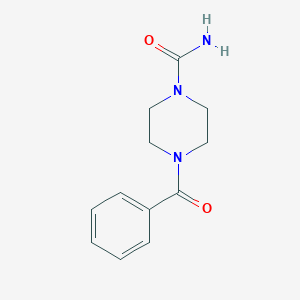
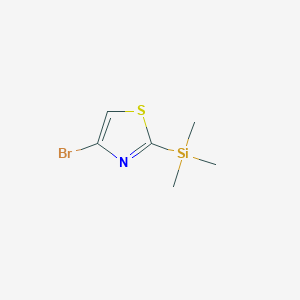
![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
